3-{[1,1'-BIPHENYL]-4-CARBONYL}-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA
Overview
Description
3-{[1,1’-BIPHENYL]-4-CARBONYL}-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA is a complex organic compound that features a biphenyl group, a pyrrolidine ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-BIPHENYL]-4-CARBONYL}-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
3-{[1,1’-BIPHENYL]-4-CARBONYL}-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The biphenyl and pyrrolidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfonyl derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
3-{[1,1’-BIPHENYL]-4-CARBONYL}-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[1,1’-BIPHENYL]-4-CARBONYL}-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets. The biphenyl and pyrrolidine rings may interact with biological receptors or enzymes, modulating their activity. The thiourea moiety can form hydrogen bonds with target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone: Similar in structure but contains a fluorine atom instead of a biphenyl group.
5-[1-(3-Methyl-4-pyrrolidin-1-yl-phenyl)-meth-(Z)-ylidene]-3-propyl-2-thioxo-imidazolidin-4-one: Contains a thioxo-imidazolidinone moiety instead of a thiourea group.
Uniqueness
3-{[1,1’-BIPHENYL]-4-CARBONYL}-1-[4-(PYRROLIDIN-1-YL)PHENYL]THIOUREA is unique due to its combination of a biphenyl group, a pyrrolidine ring, and a thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-phenyl-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c28-23(20-10-8-19(9-11-20)18-6-2-1-3-7-18)26-24(29)25-21-12-14-22(15-13-21)27-16-4-5-17-27/h1-3,6-15H,4-5,16-17H2,(H2,25,26,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLNXRIHRQZGRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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